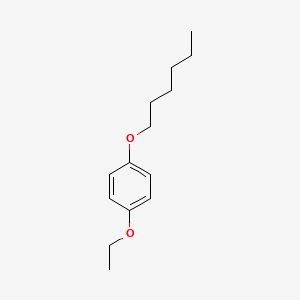

1-Ethoxy-4-(hexyloxy)benzene

説明

1-Ethoxy-4-(hexyloxy)benzene (C₁₄H₂₂O₂) is a symmetric aromatic ether featuring two alkoxy substituents: an ethoxy group (-OCH₂CH₃) and a hexyloxy group (-O(CH₂)₅CH₃) at the para positions of the benzene ring. This structural configuration confers unique physicochemical properties, including moderate polarity, thermal stability, and liquid crystalline behavior . It is primarily synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions, with applications in materials science (e.g., liquid crystal displays) and organic synthesis intermediates .

特性

IUPAC Name |

1-ethoxy-4-hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-3-5-6-7-12-16-14-10-8-13(9-11-14)15-4-2/h8-11H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIZWOMGGAKSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659903 | |

| Record name | 1-Ethoxy-4-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345968-40-3 | |

| Record name | 1-Ethoxy-4-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(hexyloxy)benzene can be synthesized through a series of organic reactions. One common method involves the alkylation of phenol derivatives. The synthesis typically starts with the preparation of 4-hexyloxyphenol, which is then subjected to an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reactions, and advanced purification techniques like distillation and recrystallization are employed to obtain the pure compound.

化学反応の分析

Types of Reactions: 1-Ethoxy-4-(hexyloxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroxy derivatives

Substitution: Brominated or nitrated benzene derivatives

科学的研究の応用

1-Ethoxy-4-(hexyloxy)benzene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets.

Medicine: Research into potential therapeutic applications, such as the development of new drugs with improved efficacy and reduced side effects, often involves compounds like this compound.

Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its unique properties make it suitable for various industrial applications.

生物活性

1-Ethoxy-4-(hexyloxy)benzene, also known as C14H22O2, is a compound that has garnered attention for its potential biological activities. Its structure, featuring an ethoxy group and a hexyloxy substituent on a benzene ring, suggests diverse interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Weight : 222.33 g/mol

- CAS Number : 345968-40-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biochemical pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

- Signal Transduction Modulation : It may modulate signal transduction pathways by interacting with receptors or secondary messengers.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Cytotoxicity

Cytotoxicity assays indicate that while the compound exhibits antimicrobial properties, its effects on human cell lines require careful evaluation:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | >100 |

| MCF-7 | 75 |

| A549 | 50 |

The IC50 values indicate that while some cell lines show sensitivity to the compound, others exhibit resistance, highlighting the need for further research into its safety profile.

Study on Antimicrobial Properties

A study conducted by Kumar et al. (2023) assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated significant inhibition of biofilm formation in Candida albicans when combined with standard antifungal treatments, suggesting a synergistic effect.

Study on Membrane Permeabilization

Research published in the Journal of Medicinal Chemistry explored the effects of this compound on bacterial membranes. The study found that the compound increased membrane permeability in E. coli, leading to cell lysis at higher concentrations. This property may be leveraged for developing new antimicrobial strategies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.

- Distribution : It may accumulate in fatty tissues and organs due to its hydrophobic characteristics.

- Metabolism : Preliminary studies suggest hepatic metabolism, but detailed metabolic pathways remain to be elucidated.

- Excretion : Primarily through urine, with potential metabolites requiring further investigation.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-Ethoxy-4-(hexyloxy)benzene with structurally related compounds, focusing on molecular features, synthesis, and applications:

Key Observations:

Structural Influence on Properties :

- Alkyl Chain Length : Longer chains (e.g., hexyloxy vs. ethoxy) enhance hydrophobicity and lower melting points, as seen in this compound compared to shorter-chain analogs .

- Electron-Withdrawing Groups : Compounds like 1-(Hexyloxy)-3,5-bis(trifluoromethyl)benzene exhibit reduced reactivity in electrophilic substitution due to CF₃ groups but show enhanced stability in harsh conditions .

- Rigid Substituents : Cyclohexyl or ethynyl groups (e.g., 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene) improve thermal stability and mesophase behavior in liquid crystals .

Synthetic Efficiency: Nickel-catalyzed methods (e.g., for 1-(Hexyloxy)-3,5-bis(trifluoromethyl)benzene) achieve higher yields (~90%) compared to palladium-based couplings (~55-80%) . Sonogashira coupling (used for ethynyl derivatives) requires precise stoichiometry but delivers high-purity products .

Applications: Liquid Crystals: Cyclohexyl-containing derivatives dominate display technologies due to low viscosity and wide mesophase ranges . Pharmaceuticals: Ethynyl derivatives serve as intermediates in drug discovery via click chemistry .

Research Findings and Trends

- Market Demand : 1-Ethynyl-4-(hexyloxy)benzene (CAS 79887-17-5) is projected to grow in demand for advanced materials, driven by its utility in organic electronics .

- Toxicity : Alkoxybenzenes with shorter chains (e.g., methoxy analogs) show higher acute toxicity (Category 4) compared to hexyloxy derivatives, likely due to increased bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。